

Discovery and history of 1-Octyn-3-ol

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Compound of Interest

Compound Name: 1-Octyn-3-OL

Cat. No.: B1346985

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An in-depth analysis of the scientific literature reveals that unlike its more widely known counterpart, 1-octen-3-ol (commonly known as mushroom alcohol), a specific, documented "discovery" event for **1-octyn-3-ol**, complete with an individual discoverer and date, is not prominently recorded. The history of **1-octyn-3-ol** is instead defined by its chemical synthesis and its role as a valuable intermediate in the preparation of more complex molecules. Its significance in research and development lies in its utility as a building block in organic chemistry, particularly in the synthesis of natural products and pharmaceuticals.

This technical guide provides a comprehensive overview of **1-octyn-3-ol**, focusing on its chemical and physical properties, established synthesis protocols, and key applications.

Chemical and Physical Properties

1-Octyn-3-ol is a secondary alcohol containing a terminal alkyne group.^[1] This bifunctional nature makes it a versatile reagent in organic synthesis. The physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of **1-Octyn-3-ol**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O	[2][3]
Molecular Weight	126.20 g/mol	[2]
CAS Number	818-72-4	[2]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	169.6 °C @ 760 mmHg (est.) 83 °C @ 19 mmHg (lit.)	[4]
Density	0.864 g/mL at 25 °C (lit.)	
Refractive Index	n ₂₀ /D 1.441 (lit.)	
Flash Point	63 °C (145.4 °F) - closed cup	
Synonyms	(RS)-1-Octyn-3-ol, (±)-1-Octyn-3-ol, 1-Ethynyl-1-hexanol, 3-Hydroxyoct-1-yne	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-octyn-3-ol**. Key data from various spectroscopic methods are provided below.

Table 2: Spectroscopic Data for **1-Octyn-3-ol**

Spectroscopy Type	Key Features / Data Source	Reference(s)
^1H NMR	Spectra available from ChemicalBook.	[5]
^{13}C NMR	Spectra available from ChemicalBook.	[5]
Mass Spec (MS)	Electron ionization spectra available from NIST WebBook and ChemicalBook.	[3][6]
IR Spectra	Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.	[3]
Raman Spectra	Spectra available from Sigma-Aldrich and ChemicalBook.	[2][5]

Synthesis of 1-Octyn-3-ol

The synthesis of **1-octyn-3-ol** is well-established, with common methods relying on the addition of an acetylide anion to an aldehyde. The most frequently cited method involves a Grignard-type reaction.

Experimental Protocol: Acetylide Addition to Hexanal

This protocol describes the synthesis of racemic **1-octyn-3-ol** via the addition of an ethynylmagnesium bromide reagent to hexanal.[7]

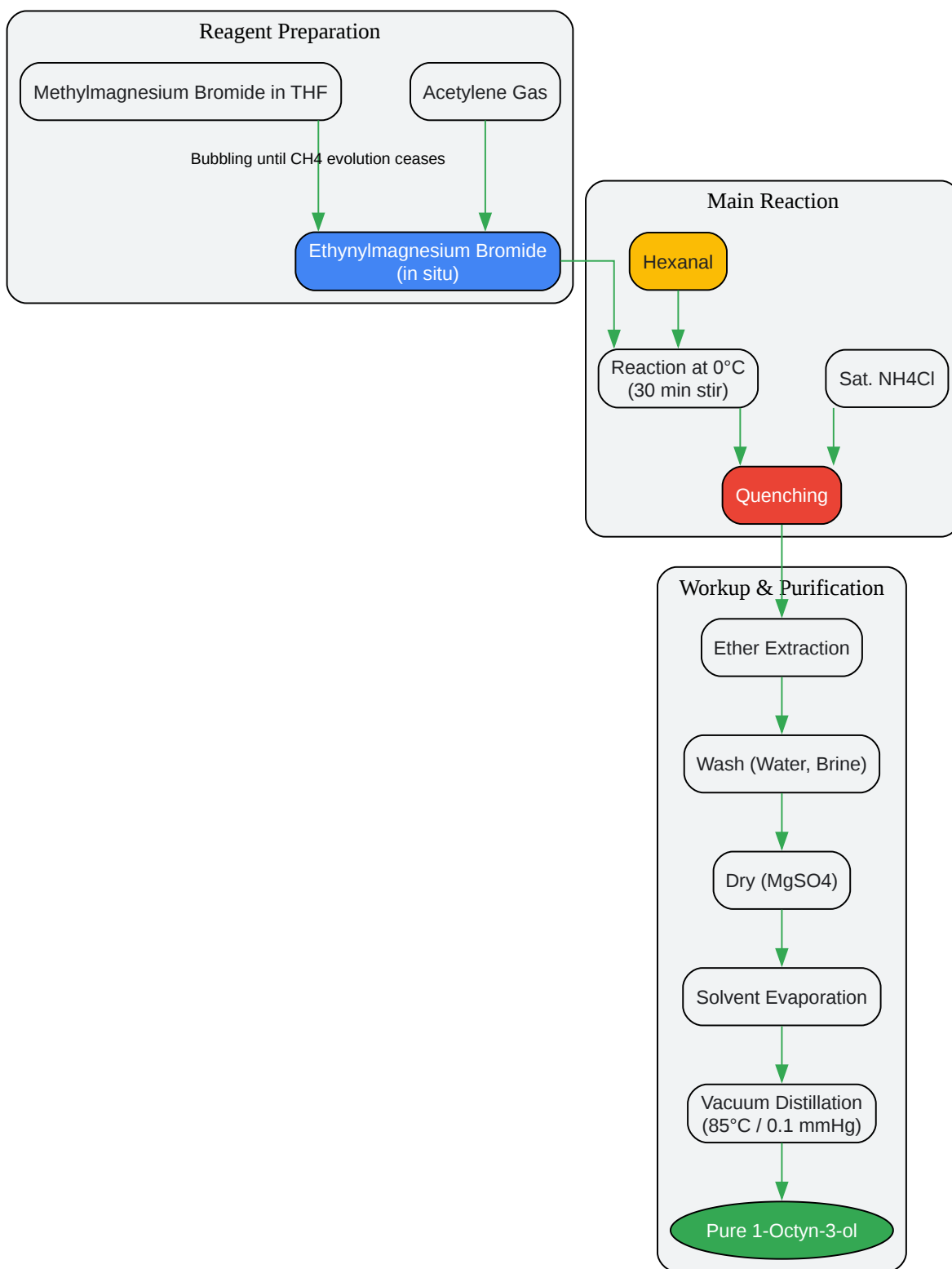
Materials:

- Methylmagnesium bromide (2M solution in THF)
- Acetylene gas
- Hexanal (10 g)
- Saturated ammonium chloride (NH_4Cl) solution

- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Water
- Brine

Procedure:

- Pass a rapid stream of acetylene gas through a 100 mL solution of 2M methylmagnesium bromide in THF. Continue the stream until the evolution of methane gas ceases. This process forms the ethynylmagnesium bromide reagent in situ.
- Cool the reaction flask to 0 °C using an ice bath.
- Add 10 g of hexanal to the reaction mixture.
- Stir the mixture for 30 minutes at 0 °C.
- Quench the reaction by adding a saturated solution of ammonium chloride.
- Isolate the organic product by performing an extraction with diethyl ether.
- Wash the combined ether extracts sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Evaporate the solvent to yield the crude liquid product.
- Purify the crude product by vacuum distillation to obtain **1-octyn-3-ol** (b.p. 85 °C / 0.1 mm Hg).^[7]



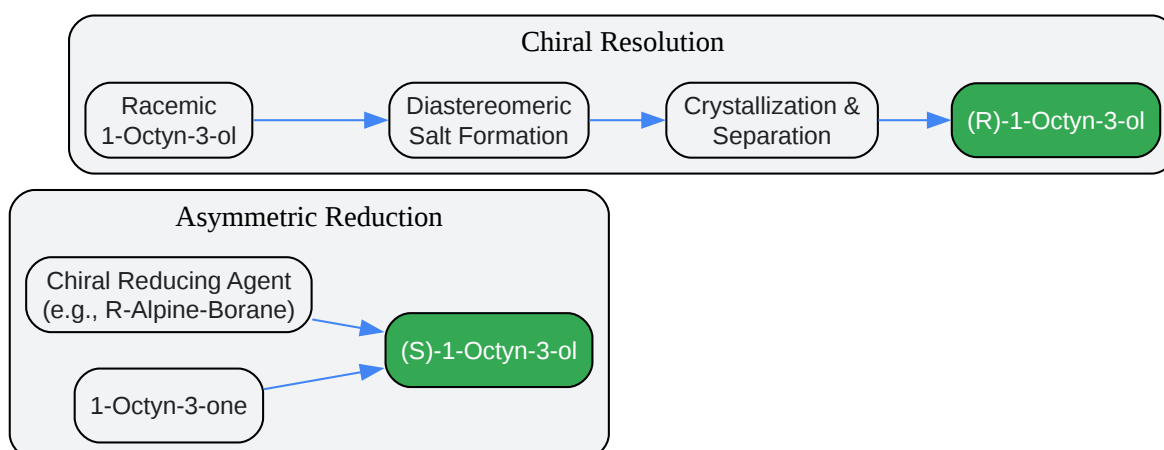
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Caption: Synthesis workflow for **1-Octyn-3-ol** via acetylide addition.

Asymmetric Synthesis and Chiral Resolution

While the above protocol yields a racemic mixture, enantiomerically pure forms of **1-octyn-3-ol** are crucial intermediates, for instance in prostaglandin synthesis.[8] Methods to obtain chiral **1-octyn-3-ol** include:

- **Asymmetric Reduction:** The asymmetric reduction of the corresponding ketone, 1-octyn-3-one, using chiral reducing agents like B-3-Pinanyl-9-borabicyclo[3.3.1]nonane ("R-Alpine-Borane").[9]
- **Chiral Resolution:** Formation of diastereomeric salts from racemic **1-octyn-3-ol**. For example, reacting the alcohol with phthalic anhydride to form a half-acid phthalate, followed by reaction with a chiral amine to form diastereomeric salts that can be separated by crystallization.[9]
- **Synthesis from Chiral Pool:** A practical synthesis of (S)-**1-octyn-3-ol** starting from diethyl (L)-tartrate has also been devised.[8]



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Caption: Logical relationship of chiral synthesis strategies.

Applications in Synthesis

1-Octyn-3-ol serves as a key intermediate in the total synthesis of various complex natural products.

- Prostaglandins: The (S)-enantiomer is a key intermediate for prostaglandin synthesis.[8]
- Tricolorin A: Racemic **1-octyn-3-ol** was used in the synthesis of tricolorin A, a natural herbicide.
- Pharmaceutical and Fragrance Industries: It is used as an intermediate in the synthesis of biologically active compounds and aroma chemicals.[1]

The presence of both a hydroxyl group and a terminal alkyne allows for sequential or orthogonal chemical modifications, making it a highly valuable and versatile building block in modern organic synthesis.

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